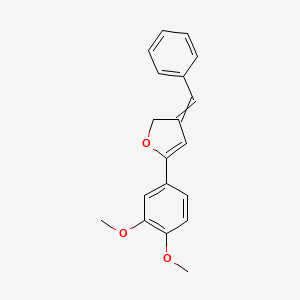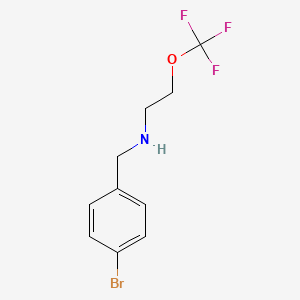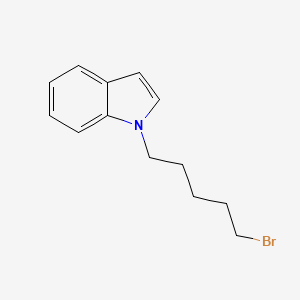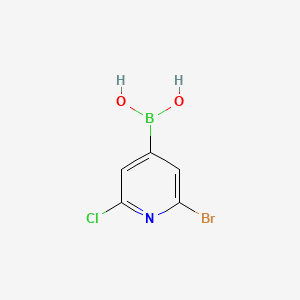
(2-Bromo-6-chloropyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-6-chloropyridin-4-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with bromine and chlorine atoms at positions 2 and 6, respectively, and a boronic acid group at position 4. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-chloropyridin-4-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 2-bromo-6-chloropyridine can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a suitable solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to handle organolithium chemistry, enabling efficient and high-throughput synthesis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-6-chloropyridin-4-YL)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water) are commonly used.
Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)2), bases (e.g., pyridine), and solvents (e.g., dichloromethane) are used under mild conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various heterocyclic compounds, depending on the nature of the coupling partner .
Applications De Recherche Scientifique
(2-Bromo-6-chloropyridin-4-YL)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide partner to form the desired product .
Comparaison Avec Des Composés Similaires
- (2-Bromo-4-chloropyridin-3-YL)boronic acid
- (2-Bromo-5-chloropyridin-4-YL)boronic acid
- (2-Bromo-6-fluoropyridin-4-YL)boronic acid
Uniqueness: (2-Bromo-6-chloropyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C5H4BBrClNO2 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2-bromo-6-chloropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Clé InChI |
ILGBMOAZESVMDW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)Br)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


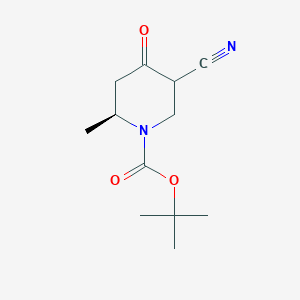
![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)


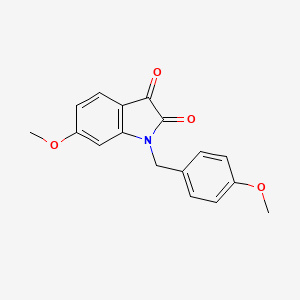
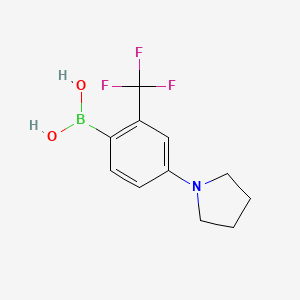
![Spiro[adamantane-2,1'-cyclohexan]-4'-amine hydrochloride](/img/structure/B11757521.png)
